5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
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Overview
Description
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a complex organic compound with the molecular formula C13H8BrCl2NO2. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a pyridine ring, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions often use reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxaldehyde
- 3-(3,4-Dichlorobenzyl)piperazin-1-ylmethyl-1H-indole
Uniqueness
What sets 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-10-3-9(7-18)6-17(13(10)19)5-8-1-2-11(15)12(16)4-8/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEXHZCYXOKZAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Br)C=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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